molecular formula C10H15NO3 B2455152 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid CAS No. 817172-36-4

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid

Cat. No. B2455152
CAS RN: 817172-36-4
M. Wt: 197.234
InChI Key: BFFMGIUIZIEVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

The molecular structure of oxazole derivatives is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . It is highly soluble in water and other polar solvents .

Mechanism of Action

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid has a number of effects on biological systems. It is an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It also inhibits the enzyme lipoxygenase, which is responsible for the synthesis of leukotrienes, which are inflammatory mediators. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, which are also inflammatory mediators.
Biochemical and Physiological Effects
This compound(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain, which can lead to increased cognitive function and improved memory. It has also been shown to inhibit the enzyme lipoxygenase, resulting in decreased levels of leukotrienes, which can lead to decreased inflammation. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, resulting in decreased levels of prostaglandins, which can lead to decreased inflammation.

Advantages and Limitations for Lab Experiments

The use of 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in a variety of ways. Additionally, it is relatively stable and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is a relatively insoluble compound, and it can be difficult to dissolve in aqueous solutions. Additionally, it is a relatively volatile compound and can easily evaporate.

Future Directions

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid has a wide range of potential future applications. It could be used in the development of new drugs, as it has been shown to inhibit the enzymes acetylcholinesterase, lipoxygenase, and cyclooxygenase. Additionally, it could be used in the development of new polymers, as it has been shown to be a versatile compound for the synthesis of a variety of polymers. Furthermore, it could be used in the development of new analytical techniques, as it has been used in the synthesis of a variety of compounds. Finally, it could be used in the development of new laboratory experiments, as it is relatively stable and has a low toxicity.

Synthesis Methods

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid can be synthesized in two different ways. The first method is the direct synthesis, in which a mixture of this compound(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid and acetic anhydride is heated at 110-115 °C for about 2 hours. The second method is the indirect synthesis, in which this compound(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid is first synthesized from this compound(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid and acetic anhydride, then reacted with acetic anhydride to form the desired product.

Scientific Research Applications

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and other chemicals. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics. Additionally, it is used in the synthesis of polymers, including polyurethanes, polyesters, and polycarbonates.

properties

IUPAC Name

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-8-7(5-6-10(12)13)9(4-2)14-11-8/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFMGIUIZIEVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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